molecular formula C₁₈H₂₅N₃O₂ B1142286 (2'S,2R,trans)-Saxagliptin CAS No. 1564266-00-7

(2'S,2R,trans)-Saxagliptin

Numéro de catalogue: B1142286
Numéro CAS: 1564266-00-7
Poids moléculaire: 315.41
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2’S,2R,trans)-Saxagliptin is a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. It works by increasing the levels of incretin hormones, which help to regulate blood glucose levels. This compound is known for its ability to improve glycemic control in patients with type 2 diabetes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2’S,2R,trans)-Saxagliptin involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic ring system, introduction of the amino group, and the final coupling with a suitable protecting group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of (2’S,2R,trans)-Saxagliptin is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions

(2’S,2R,trans)-Saxagliptin undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments and controlled temperatures.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Conditions often involve the use of solvents like ethanol or tetrahydrofuran and controlled temperatures.

    Substitution: Common reagents include halogens, alkylating agents, and acylating agents. Conditions typically involve the use of organic solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the functional groups involved.

Applications De Recherche Scientifique

(2’S,2R,trans)-Saxagliptin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying dipeptidyl peptidase-4 inhibitors and their interactions with other molecules.

    Biology: Used in studies of glucose metabolism and the regulation of blood glucose levels.

    Medicine: Used in clinical trials and research studies to evaluate its efficacy and safety in the treatment of type 2 diabetes mellitus.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

The mechanism of action of (2’S,2R,trans)-Saxagliptin involves the inhibition of dipeptidyl peptidase-4, an enzyme that degrades incretin hormones. By inhibiting this enzyme, (2’S,2R,trans)-Saxagliptin increases the levels of incretin hormones, which in turn stimulate the release of insulin and reduce the production of glucagon. This helps to regulate blood glucose levels and improve glycemic control in patients with type 2 diabetes.

Comparaison Avec Des Composés Similaires

(2’S,2R,trans)-Saxagliptin is unique among dipeptidyl peptidase-4 inhibitors due to its specific chemical structure and pharmacokinetic properties. Similar compounds include:

    Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with a different chemical structure and slightly different pharmacokinetic profile.

    Vildagliptin: A dipeptidyl peptidase-4 inhibitor with a different chemical structure and mechanism of action.

    Linagliptin: A dipeptidyl peptidase-4 inhibitor with a unique chemical structure and long half-life.

Each of these compounds has its own unique properties and advantages, making them suitable for different patient populations and clinical scenarios. (2’S,2R,trans)-Saxagliptin stands out due to its specific chemical structure and its ability to provide consistent glycemic control with a favorable safety profile.

Activité Biologique

(2'S,2R,trans)-Saxagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), a key enzyme involved in glucose metabolism. By inhibiting DPP-4, saxagliptin enhances the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play crucial roles in regulating blood glucose levels. This article reviews the biological activity of saxagliptin, focusing on its pharmacological effects, clinical efficacy, and safety profile based on diverse research findings.

Saxagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones. The inhibition leads to increased concentrations of GLP-1 and GIP, resulting in:

  • Enhanced Insulin Secretion : GLP-1 stimulates insulin release from pancreatic β-cells in a glucose-dependent manner.
  • Decreased Glucagon Secretion : Saxagliptin reduces glucagon levels, which helps lower blood glucose.
  • Delayed Gastric Emptying : This effect contributes to reduced postprandial glucose spikes.

Pharmacokinetics

Saxagliptin exhibits a favorable pharmacokinetic profile:

  • Bioavailability : Approximately 67% after oral administration.
  • Half-life : About 2.5 hours for saxagliptin; however, its active metabolite has a longer half-life.
  • Metabolism : Primarily metabolized by CYP3A4 and CYP3A5 enzymes.

Clinical Efficacy

Numerous studies have evaluated the efficacy of saxagliptin in managing type 2 diabetes mellitus (T2DM).

Key Study Findings

  • Monotherapy Efficacy : In a study involving treatment-naïve patients with T2DM, saxagliptin significantly reduced HbA1c levels compared to placebo over 24 weeks. The mean reductions were -0.43%, -0.46%, and -0.54% for doses of 2.5 mg, 5 mg, and 10 mg respectively versus +0.19% for placebo (p < 0.0001) .
  • Combination Therapy : Saxagliptin has been shown to be effective when combined with other antidiabetic agents such as metformin and sulfonylureas. A study demonstrated that adding saxagliptin to metformin therapy resulted in a greater reduction in HbA1c compared to placebo .
  • Long-term Effects : A combination therapy study indicated that saxagliptin combined with vitamin D preserved pancreatic β-cell function in patients with adult-onset autoimmune type 1 diabetes .

Safety Profile

Saxagliptin is generally well tolerated among patients:

  • Adverse Events : The incidence of adverse events was similar between saxagliptin and placebo groups in various studies .
  • Hypoglycemia Risk : Rates of hypoglycemia were low (10.1% with saxagliptin vs. 6.3% with placebo) .
  • Weight Management : Saxagliptin does not typically cause weight gain; in fact, some studies reported weight neutrality or slight weight loss .

Data Tables

Study TypePopulationTreatment DurationPrimary OutcomeResults
Monotherapy StudyTreatment-naïve T2DM24 weeksHbA1c Reduction-0.54% (10 mg) vs +0.19% (placebo)
Combination Therapy StudyT2DM on Metformin24 weeksHbA1c Reduction-0.66% vs placebo
Long-term Efficacy StudyAutoimmune T1DM24 monthsC-peptide ResponseΔC-peptide response higher with saxagliptin + vitamin D

Propriétés

IUPAC Name

(1S,3R,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15-,17?,18?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJUIPDUBHWZPV-BBEOPNRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.